Calphostin C

Descripción

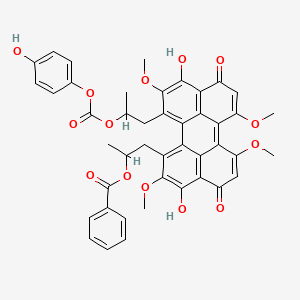

Carbonic acid, 2-(12-(2-(benzoyloxy)propyl)-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl)-1-methylethyl 4-hydroxyphenyl ester has been reported in Cladosporium cladosporioides with data available.

structure given in first source; isolated from Cladosporium cladosporioides

Propiedades

Key on ui mechanism of action |

Calphostin C is a potent inhibitor of protein kinase C (IC50 = 0.05 mM). Calphostin C also inhibits protein kinase A at much higher concentrations (IC50>50mM). Calphostin-c inhibits protein kinase C (PKC) isoenzymes by covalent modification of the lipid binding regulatory domain. Exposure of cells to calphostin-c elicits PKC independent effects including disruption of intracellular transport, growth inhibition, and stimulation of apoptosis suggesting actions at additional targets. Phospholipase D (PLD) enzymes are targets for activation by PKC /so/ ... the PKC isoenzyme selectivity for activation of two mammalian PLD enzymes, PLD1 and PLD2, by PKC /were investigated/. ..../Examining/ the sensitivity of this process to widely used PKC inhibitors /resulted in/ the surprising finding that calphostin-c is a potent direct inhibitor of PLD1 and PLD2. In vitro, calphostin-c inhibits activity of both PLD1 and PLD2 with an IC(50) of approximately 100 nM. Inhibition is not overcome by protein and lipid activators of these enzymes and does not involve blockade of phosphatidylinositol 4,5-bisphosphate-dependent PLD binding to substrate containing liposomes. Studies using a series of deletion and point mutants of the enzymes suggest that calphostin-c targets the PLD catalytic domain. Inhibition of PLD by calphostin-c in vitro involves stable and apparently irreversible modification of the enzyme. Activity of both PLD1 and PLD2 can be inhibited by calphostin-c treatment of intact cells in a manner that is independent of upstream actions of PKC. Our results suggest that inhibition of PLD1 and PLD2 may explain some of the PKC-independent effects of calphostin-c observed when the compound is applied to intact cells. Vascular smooth muscle cells (VSMCs) play a major role in the development of atherosclerotic and restenotic lesions. The apoptotic process has been implicated in the development of this pathology. ... This study ... characterized the induction of apoptosis by calphostin C (CC), a protein kinase C (PKC) inhibitor, in primary human coronary artery smooth muscle cells in the presence and absence of insulin-like growth factor-I (IGF-I). Additionally, ... signal transduction pathways important for IGF-I mediated protection /were investigated/. Calphostin C induced apoptosis, as measured by terminal deoxy-UTP nick-end labeling (TUNEL), in a time- and dose-dependent manner, approaching 20% within 6 hr of 50 nM calphostin C treatment. The amount of apoptosis increased to 44.58+/-8.08%, 47.54+/-1.66% and 78.1+/-11.9% after 8, 10 and 12 hr of treatment, respectively (p<0.01 vs. control). IGF-I offered significant protection (p<0.05) at 8 and 10 hr of treatment (60.6% and 52.5% protection, respectively). DNA ELISA confirmed the apoptotic effect of calphostin C and the protective effect of IGF-I. After 6 hr of calphostin C treatment, DNA ELISA revealed 11.20+/-1.53 fold greater apoptosis as compared to baseline values. IGF-I treatment offered a level of protection of 46.6% as measured by DNA ELISA (p=0.06). Apoptosis was further qualitatively confirmed by time-lapse video microscopy and scanning electron microscopy. Interestingly, inhibitors of phosphatidylinositol-3-kinase (PI-3-K), p38 and extracellular regulated kinase (ERK) activation significantly (p<0.05 vs. calphostin C only treatment) increased apoptosis when used in conjunction with calphostin C. Inhibitors of phospatidylinositol-3-kinase and ERK activation reversed IGF-I protection. However, the p38 inhibitor SB203580 failed to reverse IGF-I protection. ... ...Tissue transglutaminase (tTG) has been recognized as a mediator of apoptosis in various experimental models. ... Activation of tTG in cells exposed to the apoptotic inducer calphostin C triggers the crosslinking of dual leucine zipper-bearing kinase (DLK), a proapoptotic kinase acting as an essential component of the c-Jun amino-terminal kinase (JNK) signaling pathway. As a consequence of this observation, ... experiments to investigate the functional relevance of DLK oligomerization in tTG-mediated apoptosis /were undertaken/. /The/ results indicate that, in cells undergoing calphostin C-induced apoptosis, tTG-dependent DLK oligomerization occurs early in the apoptotic response. Both immunocomplex kinase assays and immunoblotting with phosphospecific antibodies revealed that oligomer formation by tTG-mediated crosslinking reactions significantly enhanced the kinase activity of DLK and its ability to activate the JNK pathway. Moreover, functional studies demonstrate that tTG-mediated oligomerization of wild-type DLK sensitizes cells to calphostin C-induced apoptosis, while crosslinking of a kinase-inactive variant of DLK does not. Collectively, these data strongly suggest that tTG facilitates apoptosis, at least partly, by oligomerization and activation of the proapoptotic kinase DLK. For more Mechanism of Action (Complete) data for CALPHOSTIN C (11 total), please visit the HSDB record page. |

|---|---|

Número CAS |

121263-19-2 |

Fórmula molecular |

C44H38O14 |

Peso molecular |

790.8 g/mol |

Nombre IUPAC |

[(2R)-1-[3,10-dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate |

InChI |

InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m1/s1 |

Clave InChI |

LSUTUUOITDQYNO-NHCUHLMSSA-N |

SMILES isomérico |

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |

SMILES canónico |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |

Apariencia |

Solid powder |

Color/Form |

Red to brown powder |

Otros números CAS |

121263-19-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

DMF /dimethylformamide/ 1 mg/mL; DMSO /dimethylsulfoxide/ 1 mg/mL; ethanol 1 mg/mL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PKF115584; PKF 115 584; PKF 115-584; Calphostin C; UCN 1028C; Perylene, carbonic acid deriv. |

Origen del producto |

United States |

Foundational & Exploratory

Calphostin C: A Technical Guide to its Mechanism of Action on Protein Kinase C Isoforms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calphostin C is a potent and highly specific inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. Its unique mechanism of action, targeting the regulatory domain of PKC, has made it a valuable tool in dissecting PKC-mediated signaling pathways. This technical guide provides an in-depth exploration of this compound's interaction with PKC isoforms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows. A key characteristic of this compound is its light-dependent activity, a factor that must be considered in experimental design and data interpretation.

Core Mechanism of Action

This compound exerts its inhibitory effect by targeting the regulatory domain of PKC, specifically the C1 domain.[1][2] This domain is the binding site for diacylglycerol (DAG) and phorbol esters, which are essential for the activation of conventional and novel PKC isoforms.[1][2] this compound acts as a competitive inhibitor at this site, preventing the binding of these second messengers and thereby locking the enzyme in an inactive conformation.[1][2]

The inhibitory action of this compound is notably light-dependent.[3] Exposure to light, including ambient laboratory light, is required for its full inhibitory potential. This photoactivation leads to the generation of singlet oxygen, which causes irreversible, site-specific oxidative modification of PKC.[3]

Interestingly, at high concentrations (greater than 2 µM) and in the presence of light, this compound can paradoxically activate PKC.[3] This is attributed to the induction of endoplasmic reticulum (ER) stress and subsequent leakage of calcium into the cytosol, which can then activate calcium-sensitive PKC isoforms.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against PKC has been determined in various studies. While a comprehensive analysis across all individual isoforms is limited in publicly available literature, the existing data demonstrates potent inhibition.

| PKC Isoform | IC50 (nM) | Source Organism/Cell Line | Notes |

| PKC (General) | 50 | Not Specified | Widely cited general potency. |

| Rat Brain PKC | 50 | Rat | |

| PKCα | 75-100 | Bovine (recombinant) | 50% inhibition observed in this range. |

| PKCε | 75-100 | Bovine (recombinant) | Similarly inactivated as PKCα. |

Note: IC50 values for other specific PKC isoforms (β, γ, δ, ζ, η, θ) with this compound are not consistently reported in the surveyed literature.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical PKC activation pathway and the point of intervention by this compound.

Experimental Protocols

Determining the inhibitory activity of this compound on PKC isoforms typically involves two key types of in vitro assays: kinase activity assays and binding assays.

In Vitro PKC Kinase Activity Assay (General Protocol)

This protocol measures the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate from ATP into a specific substrate.

Materials:

-

Purified PKC isoforms

-

This compound

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB)

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

Mg²⁺/ATP cocktail (75 mM MgCl₂ and 500 µM ATP in ADB)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and fluid

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). Sonicate the lipid activator on ice for at least one minute before use.

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following in order:

-

10 µL Substrate cocktail

-

10 µL of this compound dilution or vehicle control

-

10 µL Assay Dilution Buffer

-

10 µL Lipid activator

-

10 µL of purified PKC enzyme (25-100 ng)

-

-

Initiation: Start the reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture.

-

Incubation: Gently vortex and incubate the reaction tubes at 30°C for 10 minutes. The reaction time should be within the linear range of the assay.

-

Termination: Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing:

-

Wash the P81 paper squares three times for 5 minutes each in a large volume of 0.75% phosphoric acid.

-

Wash once with acetone.

-

-

Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

[³H]Phorbol Dibutyrate ([³H]PDBu) Binding Assay (General Protocol)

This competitive binding assay measures the ability of this compound to displace the binding of a radiolabeled phorbol ester to the C1 domain of PKC.

Materials:

-

Purified PKC isoforms

-

This compound

-

[³H]Phorbol-12,13-dibutyrate ([³H]PDBu)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Phosphatidylserine

-

CaCl₂

-

Bovine Serum Albumin (BSA)

-

Polyethylenimine-treated glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Reaction Setup: In a reaction tube, combine:

-

Binding Buffer

-

Phosphatidylserine

-

CaCl₂

-

BSA

-

[³H]PDBu (at a concentration near its Kd)

-

Purified PKC enzyme

-

This compound dilution or vehicle control

-

-

Incubation: Incubate the mixture under conditions that allow for equilibrium binding (e.g., 30 minutes at room temperature). Crucially, expose the samples to a consistent light source during incubation.

-

Filtration: Rapidly filter the reaction mixture through the polyethylenimine-treated glass fiber filters to separate bound from free [³H]PDBu.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled PDBu). Calculate the percentage of inhibition of [³H]PDBu binding by this compound to determine its IC50.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for assessing PKC inhibition and the logical relationship of this compound's dual-action mechanism.

Conclusion

This compound remains a cornerstone tool for studying PKC signaling. Its well-defined, light-dependent mechanism of action, targeting the regulatory C1 domain, provides a high degree of specificity. Researchers and drug development professionals should be mindful of its dual, concentration-dependent effects and the necessity of light for its canonical inhibitory activity. The provided protocols offer a foundational approach for investigating the impact of this compound and other potential inhibitors on PKC isoform activity. Further research to delineate the precise IC50 values of this compound across the full spectrum of PKC isoforms would provide a more complete understanding of its inhibitory profile.

References

Calphostin C: A Technical Guide to its Origin, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C is a naturally occurring polycyclic aromatic compound that has garnered significant interest in the scientific community for its potent and specific inhibition of protein kinase C (PKC).[1] Its unique light-dependent mechanism of action and cytotoxic effects against various cancer cell lines have made it a valuable tool in cell biology research and a potential candidate for photodynamic therapy.[2][3] This technical guide provides a comprehensive overview of the origin, chemical structure, and biological activity of this compound, with a focus on the experimental methodologies and signaling pathways involved.

Origin and Discovery

This compound is a secondary metabolite produced by the fungus Cladosporium cladosporioides.[1][2] It was first isolated and characterized as part of a screening program for novel inhibitors of protein kinase C.[1] this compound belongs to a class of compounds known as perylenequinones, which are characterized by their polycyclic aromatic core.[4]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a rigid perylenequinone skeleton. All calphostins share this fundamental 3,10-perylenequinone structure.[4] The complete chemical name for this compound is [(2R)-1-[3,10-dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₄H₃₈O₁₄ |

| Molecular Weight | 790.76 g/mol |

| CAS Number | 121263-19-2 |

| Appearance | Red to brown powder |

| Solubility | Soluble in DMSO and ethanol |

Data sourced from Tocris Bioscience.

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of protein kinase C (PKC).[1] A remarkable feature of its inhibitory activity is its dependence on light.[2] In the presence of light, this compound is fully activated and exerts its inhibitory effect.[2]

The mechanism of inhibition involves the regulatory domain of PKC.[1] this compound competes with the binding of diacylglycerol (DAG) and phorbol esters, which are endogenous and exogenous activators of PKC, respectively.[1][2] By binding to this site, this compound prevents the conformational changes required for PKC activation.

Signaling Pathway of PKC Inhibition by this compound

Caption: Mechanism of PKC inhibition by this compound.

Table 2: Biological Activity of this compound

| Target | IC₅₀ | Conditions |

| Protein Kinase C (PKC) | 50 nM | Cell-free assay, light-dependent |

| cAMP-dependent protein kinase (PKA) | > 50 µM | |

| Tyrosine-specific protein kinase | > 50 µM | |

| Malignant glioma cell proliferation | ~40 - 60 nM | In vitro, light-treated |

Data compiled from Kobayashi et al. (1989) and Tocris Bioscience.[1]

Experimental Protocols

Fermentation and Isolation of this compound (Generalized Protocol)

This protocol is a generalized representation based on standard mycology and natural product chemistry techniques.

1. Fungal Strain and Culture Maintenance:

- The producing organism is Cladosporium cladosporioides.

- Maintain stock cultures on Potato Dextrose Agar (PDA) slants at 4°C.

2. Seed Culture Preparation:

- Inoculate a loopful of mycelia from a PDA slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., potato dextrose broth).

- Incubate at 25-28°C for 2-3 days on a rotary shaker at 150-200 rpm.

3. Production Fermentation:

- Inoculate a 10 L fermenter containing a suitable production medium (e.g., a yeast extract-malt extract-glucose medium) with the seed culture (5-10% v/v).

- Maintain the fermentation at 25-28°C with aeration and agitation for 5-7 days. Monitor pH and glucose consumption.

4. Extraction:

- After fermentation, separate the mycelia from the culture broth by filtration or centrifugation.

- Extract the mycelial cake and the culture filtrate separately with an organic solvent such as acetone or ethyl acetate.

- Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

5. Purification:

- Subject the crude extract to a series of chromatographic separations.

- Silica Gel Column Chromatography: Elute with a gradient of hexane and ethyl acetate to separate major fractions.

- Sephadex LH-20 Column Chromatography: Use methanol as the eluent for further purification.

- High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

Workflow for this compound Isolation and Purification

Caption: Generalized workflow for the isolation of this compound.

In Vitro Protein Kinase C (PKC) Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of this compound against PKC.

1. Reagents and Buffers:

- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂.

- PKC Enzyme: Purified recombinant PKC.

- Substrate: A specific peptide substrate for PKC (e.g., Ac-FKKSFKL-NH₂).

- ATP: [γ-³²P]ATP (radiolabeled) and unlabeled ATP.

- Lipid Activator: Phosphatidylserine (PS) and diacylglycerol (DAG) vesicles.

- Inhibitor: this compound dissolved in DMSO.

- Stop Solution: 75 mM phosphoric acid.

- P81 Phosphocellulose Paper.

2. Assay Procedure:

- Prepare a reaction mixture containing assay buffer, PKC enzyme, peptide substrate, and the lipid activator.

- Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.

- Crucially, expose the reaction mixtures to a consistent source of fluorescent light for a defined period to activate this compound. A parallel set of reactions should be kept in the dark as a control.

- Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP).

- Incubate the reaction at 30°C for 10-15 minutes.

- Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

- Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

- Measure the radioactivity remaining on the P81 papers using a scintillation counter. This radioactivity corresponds to the amount of ³²P incorporated into the peptide substrate.

3. Data Analysis:

- Calculate the percentage of PKC inhibition for each concentration of this compound relative to the light-exposed control without the inhibitor.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound remains a cornerstone tool for studying PKC-mediated signaling pathways. Its unique light-dependent mechanism of action provides a level of experimental control not seen with many other kinase inhibitors. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work or in the discovery of novel therapeutics targeting similar pathways. Further research into the total synthesis of this compound and its analogs continues to provide deeper insights into its structure-activity relationships and potential for therapeutic development.[5]

References

- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CALPHOSTINS, NOVEL AND SPECIFIC INHIBITORS OF PROTEIN KINASE C [jstage.jst.go.jp]

- 5. Design, synthesis, and investigation of protein kinase C inhibitors: total syntheses of (+)-calphostin D, (+)-phleichrome, cercosporin, and new photoactive perylenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Light-Dependent Inhibition of Protein Kinase C by Calphostin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique mechanism of Protein Kinase C (PKC) inhibition by Calphostin C, a potent, selective, and photo-dependent antagonist. This document provides a comprehensive overview of its mode of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways, tailored for professionals in research and drug development.

Core Concepts: The Photo-inducible Inhibition of PKC by this compound

This compound, a secondary metabolite of the fungus Cladosporium cladosporioides, stands out as a highly specific inhibitor of Protein Kinase C.[1] Its inhibitory activity is critically dependent on exposure to light, a feature that allows for spatiotemporal control of PKC signaling in experimental settings.[1][2]

Mechanism of Action: this compound competitively binds to the diacylglycerol (DAG) and phorbol ester binding site within the C1 regulatory domain of PKC.[2] However, this binding alone is not sufficient for inhibition. Upon exposure to visible light, the polycyclic hydrocarbon structure of this compound absorbs photons, leading to its photoexcitation.[2] This excited state of this compound facilitates an irreversible, site-specific oxidative modification of PKC, rendering the enzyme inactive.[3] This process is believed to involve the generation of singlet oxygen, particularly at higher concentrations of this compound, which can then lead to broader cellular effects, including endoplasmic reticulum stress.[4][5][6][7]

Selectivity: this compound exhibits high selectivity for PKC over other protein kinases, such as cAMP-dependent protein kinase and tyrosine-specific protein kinase, with a reported selectivity of over 1000-fold. This specificity is attributed to its unique mechanism of targeting the regulatory C1 domain, which is not present in all kinase families.[8]

Quantitative Data on PKC Inhibition

| Target | IC50 (with light) | Conditions | Reference |

| Protein Kinase C (general) | 50 nM | Cell-free assay | |

| Protein Kinase C (from rat brain) | 50 nM | Not specified | [9] |

| PKC-alpha (conventional) | 75-100 nM (for 50% inhibition) | Inactivation in vitro | [10] |

| PKC-epsilon (novel) | 75-100 nM (for 50% inhibition) | Inactivation in vitro | [10] |

| Malignant Glioma Cells | ~40-60 nM | Cell proliferation assay |

Note: In the absence of light, the inhibitory activity of this compound is negligible. The provided IC50 values are all under conditions of light exposure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PKC signaling pathway and a typical experimental workflow for studying this compound's effects.

Caption: PKC signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflows for in vitro and cell-based assays with this compound.

Experimental Protocols

The following are generalized protocols for assessing the light-dependent inhibition of PKC by this compound. Specific details may need to be optimized for individual experimental systems.

In Vitro PKC Kinase Assay (Radioactive)

Objective: To determine the direct inhibitory effect of light-activated this compound on PKC enzyme activity.

Materials:

-

Purified PKC isozyme

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

-

Light source (e.g., a standard laboratory fluorescent light)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution.

-

Prepare a reaction mixture containing assay buffer, PS/DAG liposomes, and the PKC substrate.

-

Prepare a separate ATP solution containing [γ-³²P]ATP.

-

-

Assay Setup:

-

In microcentrifuge tubes, add the reaction mixture.

-

Add desired concentrations of this compound (and a DMSO vehicle control).

-

Add the purified PKC enzyme to each tube.

-

-

Pre-incubation and Light Activation:

-

Incubate the tubes in the dark for a period (e.g., 10-30 minutes) to allow this compound to bind to PKC.

-

Expose the tubes to a light source for a defined period (e.g., 15-30 minutes). For the "dark" control, keep a parallel set of tubes wrapped in foil.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each tube.

-

Incubate at 30°C for a predetermined time (e.g., 10-20 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 papers using a scintillation counter to quantify substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percentage of PKC inhibition for each this compound concentration relative to the light-exposed vehicle control.

-

Determine the IC50 value from a dose-response curve.

-

Cell-Based PKC Activity Assay

Objective: To assess the effect of light-activated this compound on PKC activity within intact cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer

-

Phospho-specific antibodies for downstream PKC substrates (e.g., phospho-MARCKS)

-

Standard Western blotting reagents and equipment

-

Light source

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control).

-

-

Pre-incubation and Light Activation:

-

Incubate the cells in the dark for a period (e.g., 30-60 minutes) to allow for this compound uptake.

-

Expose the cells to a light source for a defined period (e.g., 30 minutes). Keep a parallel set of plates in the dark as a control.

-

-

PKC Activation:

-

Following light exposure, stimulate the cells with a PKC activator like PMA for a specific time (e.g., 15-30 minutes) to induce the phosphorylation of PKC substrates.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for a phosphorylated downstream target of PKC.

-

Use an appropriate secondary antibody and a detection system to visualize the protein bands.

-

Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene).

-

-

Data Analysis:

-

Quantify the band intensities to determine the level of PKC substrate phosphorylation in each condition.

-

Calculate the percentage of inhibition of PMA-induced phosphorylation by this compound.

-

Concluding Remarks

This compound remains a valuable tool for the study of PKC signaling due to its high specificity and unique mode of light-dependent activation. This property allows for precise experimental control, enabling researchers to investigate the acute consequences of PKC inhibition. The methodologies and data presented in this guide provide a solid foundation for designing and interpreting experiments utilizing this potent photoactivatable inhibitor. Further research to delineate the IC50 values across a broader range of PKC isozymes in a systematic, comparative manner would be of significant value to the scientific community.

References

- 1. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NEW EMBO MEMBER’S REVIEWS: Multiple pathways control protein kinase C phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy [mdpi.com]

- 7. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Investigation of Protein Kinase C Inhibitors: Total Syntheses of (+)-Calphostin D, (+)- Phleichrome, Cercosporin and New Photoactive Perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deletion analysis of protein kinase C inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Calphostin C: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C is a potent and highly specific inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction pathways regulating growth, differentiation, and apoptosis.[1] Isolated from the fungus Cladosporium cladosporioides, this compound has become an invaluable tool in cell biology research due to its unique, light-dependent mechanism of action.[2][3][4] This technical guide provides an in-depth overview of the discovery, history, and biochemical properties of this compound, with a focus on the experimental methodologies that have been instrumental in its characterization.

Discovery and Isolation

This compound was first reported in 1989 by Kobayashi and colleagues as part of a screening program for PKC inhibitors from microbial sources. It belongs to a class of perylenequinone compounds known as calphostins.[1]

Isolation from Cladosporium cladosporioides

The following is a generalized protocol for the isolation and purification of this compound based on the initial discovery.

Experimental Protocol: Fermentation and Isolation of this compound

-

Fermentation: Cladosporium cladosporioides is cultured in a suitable liquid medium containing glucose, peptone, yeast extract, and inorganic salts. The fermentation is carried out for several days under aerobic conditions at a controlled temperature and pH to optimize the production of secondary metabolites, including this compound.

-

Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelial cake is then extracted with an organic solvent, such as acetone or methanol, to solubilize the calphostins.

-

Solvent Partitioning: The crude extract is concentrated and subjected to solvent-solvent partitioning. Typically, the extract is partitioned between ethyl acetate and water. The organic layer, containing this compound, is collected.

-

Chromatographic Purification: The crude this compound is purified using a series of chromatographic techniques. This may include:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient) to yield pure this compound.

-

-

Characterization: The purified this compound is characterized by various spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy, to confirm its structure and purity.[2]

Mechanism of Action: A Light-Dependent PKC Inhibitor

This compound exerts its inhibitory effect on PKC by targeting the regulatory domain of the enzyme. Specifically, it competes with the binding of diacylglycerol (DAG) and phorbol esters, which are essential for PKC activation.[3] A pivotal discovery by Bruns and colleagues in 1991 revealed that the inhibitory activity of this compound is strikingly dependent on exposure to light.[3]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against various kinases and its cytotoxic effects on different cell lines are summarized in the tables below.

| Kinase Target | IC50 (nM) | Notes |

| Protein Kinase C (PKC) | 50 | Potent and specific inhibition. |

| cAMP-dependent Protein Kinase (PKA) | > 50,000 | Demonstrates high selectivity for PKC. |

| Tyrosine-specific Protein Kinase | > 50,000 | |

| Myosin Light Chain Kinase (MLCK) | > 5,000 | |

| Protein Kinase G (PKG) | > 25,000 | |

| p60v-src Protein Tyrosine Kinase | > 50,000 |

| Cell Line | IC50 (nM) | Conditions |

| Malignant Glioma Cells | ~ 40 - 60 | Light-treated conditions.[3] |

| HeLa S3 | 230 | |

| MCF-7 | 180 |

Experimental Protocols for Characterizing PKC Inhibition

Protein Kinase C Inhibition Assay (Radiometric)

This protocol is a standard method for assessing PKC activity and its inhibition.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5), PKC activators (phosphatidylserine and diacylglycerol), CaCl2, and a PKC substrate (e.g., histone H1 or a specific peptide substrate).

-

Enzyme and Inhibitor Incubation: Add purified PKC enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound in the presence of light (e.g., under a standard fluorescent lamp) for a defined period. A control group should be kept in the dark.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper discs (e.g., P81).

-

Washing: Wash the paper discs extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

[³H]Phorbol-12,13-dibutyrate (PDBu) Binding Assay

This assay measures the ability of a compound to compete with the binding of a radiolabeled phorbol ester to the regulatory domain of PKC.

-

Binding Buffer Preparation: Prepare a binding buffer containing Tris-HCl, pH 7.5, KCl, CaCl2, and bovine serum albumin.

-

Incubation Mixture: In a microcentrifuge tube, combine the binding buffer, purified PKC, phosphatidylserine, [³H]PDBu, and varying concentrations of this compound. Expose the samples to light during incubation.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

Separation of Bound and Free Ligand: Separate the PKC-bound [³H]PDBu from the free ligand. This can be achieved by rapid filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]PDBu binding.

Cellular Effects of this compound: Beyond PKC Inhibition

The photoactivatable nature of this compound has made it a valuable tool for inducing acute cellular responses. Research has revealed that its cytotoxic effects are not solely due to PKC inhibition but also involve the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis.

Signaling Pathways and Experimental Workflows

Experimental Protocol: Analysis of ER Stress and Apoptosis

The following protocol outlines the key steps to investigate the induction of ER stress and apoptosis by this compound.

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

-

Treat the cells with a working concentration of this compound (e.g., 50-100 nM).

-

For photoactivation, expose the treated cells to a light source (e.g., a standard laboratory fluorescent light) for a defined period (e.g., 30-60 minutes). Control plates should be kept in the dark.

-

-

Time-Course Analysis: Harvest cells at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours).

-

Immunoblot Analysis for ER Stress Markers:

-

Lyse the harvested cells and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key ER stress markers, such as phosphorylated JNK (c-Jun N-terminal kinase) and total JNK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Caspase Activity Assays:

-

Prepare cell lysates at different time points.

-

Use commercially available caspase activity assay kits (e.g., for caspase-3, -7, -9) that utilize a colorimetric or fluorometric substrate.

-

Measure the enzyme activity according to the manufacturer's instructions.

-

-

Analysis of Apoptosis by Flow Cytometry:

-

Stain the cells with Annexin V (to detect early apoptosis) and propidium iodide (to detect late apoptosis/necrosis).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Conclusion

This compound remains a cornerstone tool for researchers investigating PKC-mediated signaling pathways. Its discovery from a fungal source highlights the importance of natural products in drug discovery. The elucidation of its unique light-dependent mechanism of action has not only provided a means for acute and localized inhibition of PKC in experimental settings but has also opened avenues for its potential application in photodynamic therapy. The ability of this compound to induce ER stress and apoptosis, independent of its effects on PKC, adds another layer to its complex biological activity and underscores its potential as a lead compound for the development of novel anticancer agents. This guide provides a comprehensive overview of the key findings and methodologies that have shaped our understanding of this remarkable molecule.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent and specific inhibitors of protein kinase C of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Calphostin C: A Technical Guide on its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calphostin C, a polycyclic hydrocarbon derived from the fungus Cladosporium cladosporioides, is a well-characterized and potent inhibitor of Protein Kinase C (PKC).[1][2] Its mechanism of action is notable for being both highly selective and dependent on photoactivation.[2][3] By targeting the regulatory domain of PKC, this compound competitively inhibits the binding of diacylglycerol (DAG) and phorbol esters, thereby preventing enzyme activation.[4] Beyond its canonical role as a PKC inhibitor, this compound exhibits a range of other biological activities, including the induction of apoptosis through multiple pathways, inhibition of cell proliferation, and modulation of ion channels and other signaling molecules.[5][6][7] These effects are often triggered at concentrations similar to those required for PKC inhibition. Notably, this compound can induce significant endoplasmic reticulum (ER) stress, an effect that is independent of its action on PKC and contributes significantly to its cytotoxic and pro-apoptotic activity.[8] This guide provides an in-depth overview of the molecular targets, biological activities, and underlying mechanisms of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: PKC Inhibition

The primary and most well-documented activity of this compound is the potent and specific inhibition of Protein Kinase C.

2.1 Targeting the Regulatory Domain Unlike ATP-competitive kinase inhibitors that target the catalytic domain, this compound interacts with the regulatory domain of PKC.[4] Specifically, it competes for the C1 domain, which is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[9] This interaction prevents the conformational changes necessary for PKC activation, effectively locking the enzyme in an inactive state.[4] The inhibition applies to both Ca2+-dependent conventional isoforms (e.g., PKC-α) and Ca2+-independent novel isoforms (e.g., PKC-ε).[10]

2.2 Light-Dependent Activity A unique characteristic of this compound is that its inhibitory activity is strictly dependent on exposure to light.[2][11] Ordinary fluorescent light is sufficient to activate the compound, which then causes an irreversible, site-specific oxidative modification of PKC.[2][8] This photo-dependent mechanism has led to its exploration as a potential agent for photodynamic cancer therapy.[6][8] In the absence of light, its inhibitory effects on cell proliferation and viability are significantly reduced.[6] Interestingly, at high concentrations (>2 µM), light-activated this compound can generate singlet oxygen, leading to calcium leakage from the ER and subsequent PKC activation, a contradictory effect to its primary inhibitory role at lower concentrations.[12]

Molecular Targets and Quantitative Data

While PKC is its primary target, this compound interacts with several other cellular components.

Table 1: Potency of this compound Against Various Molecular Targets

| Target | IC50 Value | Notes |

|---|---|---|

| Protein Kinase C (PKC) | 50 nM | Potent and highly selective.[3] |

| cAMP-dependent protein kinase (PKA) | > 50 µM | Over 1000-fold more selective for PKC.[4] |

| Tyrosine-specific protein kinase | > 50 µM | Highly selective for PKC.[4] |

| Myosin light chain kinase (MLCK) | > 5 µM | Minimal inhibition at higher concentrations.[13] |

| Protein Kinase G (PKG) | > 25 µM | Minimal inhibition at higher concentrations.[13] |

| p60v-src protein tyrosine kinase | > 50 µM | Minimal inhibition at higher concentrations.[13] |

| L-type Ca2+ Channels | Potent Blockade | Inhibition is also light-dependent.[7][11] |

| Tcf/β-catenin complex | Antagonist | Activity has been observed.[3][14] |

Table 2: Cytotoxic and Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Activity Type | Effective Concentration | Time | Notes |

|---|---|---|---|---|

| Malignant Glioma Cells | Inhibition of Proliferation | IC50 ~ 40 - 60 nM | Not Specified | Activity observed under light-treated conditions.[3][6] |

| MCF-7 (Breast Carcinoma) | Reduction in Viability | 15 - 100 nM | 24 hours | Significant reduction observed with photoactivated this compound.[8] |

| PANC-1 (Pancreatic Cancer) | Reduction in Viability | 15 - 100 nM | 24 hours | Significant reduction observed with photoactivated this compound.[8] |

| U251 (Glioblastoma) | Reduction in Viability | 15 - 100 nM | 24 hours | Significant reduction observed with photoactivated this compound.[8] |

| NALM-6 (B-cell Leukemia) | Apoptosis Induction | 5 µM | 10 min - 6 hours | Induced 100% cell death.[15] |

Key Biological Activities and Signaling Pathways

This compound's cellular effects extend beyond simple enzyme inhibition, primarily culminating in the induction of programmed cell death and the halting of cell growth.

4.1 Induction of Apoptosis this compound is a robust inducer of apoptosis through multiple, interconnected signaling cascades.[15][16]

-

ER Stress-Mediated Apoptosis (PKC-Independent): One of the earliest cellular responses to this compound is the impairment of glycoprotein export from the endoplasmic reticulum, leading to ER vacuolization.[8] This disruption triggers a potent ER stress response, characterized by the activation of c-Jun N-terminal kinase (JNK) and protein kinase R-like ER kinase (PERK), and increased expression of the pro-apoptotic transcription factor CHOP (GADD153).[8][17] This pathway is considered a major contributor to this compound's cytotoxicity and is not mimicked by other PKC inhibitors like staurosporine, indicating its independence from PKC inhibition.[8]

-

Caspase Activation: The apoptotic process induced by this compound is caspase-dependent.[8] Studies have shown early and substantial activation of the initiator caspase-9 and the executioner caspases-7 and -3.[8] The activation of caspase-9 points to the involvement of the mitochondrial (intrinsic) apoptosis pathway.[8] This is further evidenced by the cleavage of poly(ADP-ribose)polymerase (PARP), a key substrate of activated caspase-3.[8][18]

-

JNK Pathway Activation: In some cell lines, this compound induces apoptosis via a pathway involving tissue transglutaminase (TG2) and the dual leucine zipper kinase (DLK). It is proposed that an intracellular rise in Ca2+ (a known effect of this compound) activates TG2, which in turn causes oligomerization and activation of DLK, a potent upstream activator of the JNK pathway, ultimately leading to apoptosis.[5]

-

Modulation of Bcl-2: In lymphoma cells, this compound can synergize with other chemotherapeutic agents by promoting the downregulation of serine-phosphorylated Bcl-2, an anti-apoptotic protein.[19] This suggests that by inhibiting PKC, this compound prevents the phosphorylation that may be required for Bcl-2's protective function.[19]

4.2 Inhibition of Angiogenesis this compound has been shown to block neovascularization in vivo. In a rat sponge implant model, this compound effectively suppressed the angiogenic responses induced by various cytokines, including basic fibroblast growth factor (bFGF), tumor necrosis factor-alpha (TNF-α), and interleukin-1-alpha (IL-1α).[20] It also completely inhibited angiogenesis stimulated by the direct PKC activator phorbol 12-myristate 13-acetate (PMA), strongly suggesting that its anti-angiogenic effects are mediated through the inhibition of PKC.[20]

Experimental Protocols

5.1 In Vitro Protein Kinase C Inhibition Assay This protocol outlines a general method for assessing the direct inhibitory effect of this compound on PKC activity.

-

Reagents & Materials:

-

Partially purified PKC (e.g., from rat brain).

-

Reaction Buffer: (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2).

-

Cofactors: Phosphatidylserine (e.g., 100 µg/mL) and Diacylglycerol or Phorbol Ester (e.g., PMA).

-

Substrate: Histone H1 or a specific peptide substrate.

-

[γ-32P]ATP.

-

This compound dissolved in DMSO.

-

Trichloroacetic acid (TCA) or phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Crucial Step: Expose the reaction tubes to a standard fluorescent light source for a defined period (e.g., 15-30 minutes) to activate the this compound. A parallel set of tubes should be kept in the dark to confirm light dependency.

-

Add the PKC enzyme to the mixture and pre-incubate for a short period at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for 10-15 minutes at 30°C.

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid, or by precipitating with TCA.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the light-exposed control without inhibitor and determine the IC50 value.

-

5.2 Cell Viability/Cytotoxicity (MTT) Assay This protocol is used to determine the effect of this compound on the viability of adherent cancer cell lines.[8]

-

Reagents & Materials:

-

Cell Lines (e.g., MCF-7, PANC-1, U251).[8]

-

Complete culture medium.

-

96-well plates.

-

This compound stock solution in DMSO.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at a concentration equal to that in the highest this compound dose.

-

Crucial Step: Immediately after adding the compound, expose the plate to light for a specified duration (e.g., 30 minutes) to activate this compound.

-

Incubate the plate for the desired time period (e.g., 24 hours) in a standard cell culture incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

5.3 Apoptosis Detection by Annexin V Staining This protocol is used to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell membrane.[8]

-

Reagents & Materials:

-

Cell Lines (e.g., MCF-7).[8]

-

6-well plates or culture dishes.

-

This compound and vehicle control (DMSO).

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI) or another viability dye, and Binding Buffer).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells and treat with the desired concentration of photoactivated this compound (and controls) for a specified time (e.g., 18 hours).[8]

-

Harvest both the detached (floating) and adherent cells. Adherent cells can be detached using trypsin or a gentle cell scraper. Pool all cells from each treatment condition.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided Binding Buffer at a concentration of ~1x10^6 cells/mL.

-

Add Annexin V-FITC and the viability dye (e.g., PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples promptly by flow cytometry.

-

Quantify the cell populations:

-

Viable cells (Annexin V- / PI-).

-

Early apoptotic cells (Annexin V+ / PI-).

-

Late apoptotic/necrotic cells (Annexin V+ / PI+).

-

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]

- 4. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of this compound, a potent photodependent protein kinase C inhibitor, on the proliferation of glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agscientific.com [agscientific.com]

- 10. Deletion analysis of protein kinase C inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a widely used protein kinase C inhibitor, directly and potently blocks L-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. This compound | PKC inhibitor | Hello Bio [hellobio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound as a rapid and strong inducer of apoptosis in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound synergistically induces apoptosis with VP-16 in lymphoma cells which express abundant phosphorylated Bcl-2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein kinase C inhibitor this compound prevents cytokine-induced angiogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Calphostin C: An In-Depth Technical Guide for Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C, a polycyclic aromatic compound isolated from the fungus Cladosporium cladosporioides, has established itself as a valuable tool compound in pharmacology and cell biology. Its primary significance lies in its potent and highly selective inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in regulating a myriad of cellular processes.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualization of relevant biological pathways and workflows. A unique characteristic of this compound is its light-dependent mechanism of action; its inhibitory activity is significantly enhanced upon exposure to fluorescent light.[3][4][5] This property allows for a degree of experimental control over its activity.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C₄₄H₃₈O₁₄ and a molecular weight of approximately 790.76 g/mol .[3] It is soluble in organic solvents such as DMSO and ethanol but has poor water solubility.[6][7] For experimental use, it is typically prepared as a stock solution in DMSO and stored at -20°C, protected from light.[8]

Mechanism of Action

This compound exerts its inhibitory effect on Protein Kinase C by interacting with the regulatory domain of the enzyme.[2][3] Specifically, it competitively binds to the diacylglycerol (DAG) and phorbol ester binding site within the C1 domain.[3][9] This action prevents the conformational changes necessary for PKC activation, thereby inhibiting the downstream phosphorylation of its target substrates.[1] Unlike many kinase inhibitors that compete with ATP at the catalytic site, this compound's mechanism provides a higher degree of specificity for PKC.[9]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ Value | Assay Conditions | Reference(s) |

| Protein Kinase C (PKC) | ~50 nM | In vitro kinase assay | [1][3][10] |

| [³H]PDBu binding to PKC | ~30 nM | Radioligand binding assay | [1] |

| Myosin Light Chain Kinase (MLCK) | >5 µM | In vitro kinase assay | [3][7] |

| Protein Kinase A (PKA) | >50 µM | In vitro kinase assay | [2][3][7] |

| Protein Kinase G (PKG) | >25 µM | In vitro kinase assay | [3][7] |

| p60v-src Tyrosine Kinase | >50 µM | In vitro kinase assay | [3][7] |

| Phospholipase D₁ and D₂ | ~100 nM | In vitro enzyme assay | [4] |

| L-type Ca²⁺ Channels | Potent inhibition | Electrophysiology | [11] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | IC₅₀ / Effective Concentration | Reference(s) |

| NALM-6 (Leukemia) | Apoptosis Induction | 5 µM | [1] |

| HL-60 (Leukemia) | Apoptotic DNA fragmentation | Not specified | [3][7] |

| Malignant Glioma Cells | Inhibition of cell proliferation | ~40 - 60 nM (light-treated) | [8] |

| HeLa S3 (Cervical Cancer) | Inhibition of cell growth | 0.23 µM | [4] |

| MCF-7 (Breast Cancer) | Inhibition of cell growth | 0.18 µM | [4] |

| Human Melanocytes | Suppression of TPA-induced growth | 10 nM | [12] |

Experimental Protocols

Preparation and Handling of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile DMSO to create a stock solution of 1-10 mM. For example, to make a 1 mM stock solution, dissolve 0.79 mg of this compound (MW: 790.76) in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C for up to one month or at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Light Activation of this compound

For cellular assays, the light-dependent activation of this compound is a critical step for its inhibitory function.

-

Incubation: Pre-incubate the cells in culture medium containing the desired concentration of this compound in the dark at 37°C for 30 minutes.

-

Photoactivation: Expose the cells to a standard laboratory fluorescent light source (e.g., a 30-W fluorescent lamp at a distance of approximately 3 inches) for 30 minutes.[11]

-

Post-Incubation: Following light exposure, return the cells to the incubator for the remainder of the experimental period. Control cells should be treated with the vehicle (DMSO) and undergo the same light exposure protocol.

Protein Kinase C (PKC) Kinase Activity Assay (In Vitro)

This protocol is adapted from commercially available PKC assay kits and general kinase assay principles.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:

-

Assay Dilution Buffer (containing appropriate cofactors like CaCl₂, phosphatidylserine, and diacylglycerol)

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

Purified PKC enzyme (25-100 ng)

-

This compound (at various concentrations) or vehicle (DMSO)

-

-

Light Activation (for this compound): Expose the reaction tubes containing this compound to fluorescent light for 10-15 minutes on ice prior to initiating the reaction.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes.

-

Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition at each this compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) in fresh culture medium.

-

Light Activation: Perform the light activation step as described in Protocol 2.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cytotoxicity.

Western Blot Analysis of Downstream PKC Signaling

This protocol allows for the examination of the phosphorylation status of PKC substrates.

-

Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound (or vehicle) at the desired concentration and for the appropriate duration, including the light activation step. A positive control, such as treatment with a phorbol ester (e.g., PMA/TPA) to activate PKC, should be included.

-

Cell Lysis:

-

Place the culture dish on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish.

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS or phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualizations

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for assessing the biological activity of this compound in a cell-based assay.

Conclusion

This compound remains a cornerstone tool for researchers investigating PKC-mediated signaling pathways. Its high potency, specificity, and unique light-dependent mode of action offer distinct advantages for controlled experimental designs. By understanding its biochemical properties and employing rigorous experimental protocols, scientists can effectively utilize this compound to dissect the complex roles of Protein Kinase C in health and disease, paving the way for new therapeutic strategies. When using this compound, it is crucial to consider its potential off-target effects at higher concentrations and to always include appropriate controls, particularly regarding its light-dependent activity.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. cdn.hellobio.com [cdn.hellobio.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Myristoylated, Alanine-rich C-kinase Substrate (MARCKS) regulates Toll-like receptor 4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-PKC eta Antibodies | Invitrogen [thermofisher.com]

- 7. bosterbio.com [bosterbio.com]

- 8. origene.com [origene.com]

- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. Anti-PKC Antibodies | Invitrogen [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Regulatory Nexus: A Technical Guide to Calphostin C's Interaction with Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular interactions between Calphostin C and its primary target, Protein Kinase C (PKC). By delving into the specific regulatory domain interactions, this document provides a comprehensive resource for understanding its mechanism of action, complete with quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Interaction: Targeting the C1 Domain

This compound is a potent and highly specific inhibitor of Protein Kinase C, a family of enzymes pivotal in cellular signal transduction.[1][2][3] Its mechanism of action is distinguished by its direct interaction with the regulatory domain of PKC, specifically the C1 domain.[1][2] This domain is the binding site for diacylglycerol (DAG) and phorbol esters, crucial second messengers for PKC activation.[1] this compound competitively inhibits the binding of these activators, thereby preventing the conformational changes required for PKC activation and subsequent downstream signaling.[1] Notably, the inhibitory action of this compound is light-dependent.[4]

The specificity of this compound for PKC is remarkable, with significantly higher potency against PKC compared to other protein kinases.[1][2] For instance, its half-maximal inhibitory concentration (IC50) for PKC is in the nanomolar range, while its effect on kinases like cAMP-dependent protein kinase and tyrosine-specific protein kinase is negligible at similar concentrations.[2] Studies have shown that both conventional (e.g., PKC-alpha) and novel (e.g., PKC-epsilon) PKC isoforms are sensitive to this compound, with IC50 values in the range of 75-100 nM.[5]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against various protein kinases has been quantified through numerous studies. The following table summarizes key IC50 values, highlighting the compound's selectivity for PKC.

| Target Kinase | IC50 Value (nM) | Notes |

| Protein Kinase C (general) | 50 | Potent and specific inhibitor.[1][2][3] |

| Protein Kinase C-alpha (conventional) | 75 - 100 | Demonstrates inhibition of conventional PKC isoforms.[5] |

| Protein Kinase C-epsilon (novel) | 75 - 100 | Shows inhibition of novel PKC isoforms.[5] |

| cAMP-dependent Protein Kinase (PKA) | > 50,000 | Over 1000-fold more selective for PKC.[1][2] |

| Tyrosine-specific Protein Kinase | > 50,000 | Demonstrates high selectivity against tyrosine kinases.[2] |

| Myosin Light Chain Kinase | > 5,000 | Minimal inhibition at higher concentrations.[1] |

| Protein Kinase G (PKG) | > 25,000 | Highly selective against cGMP-dependent protein kinase.[1] |

Experimental Protocols for Studying this compound-PKC Interaction

The investigation of this compound's interaction with PKC relies on a variety of robust biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Protein Kinase C Activity Assay (Radiometric)

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

-

Purified PKC enzyme

-

This compound (or other inhibitors)

-

PKC substrate peptide (e.g., neurogranin, myelin basic protein)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for PKC activation)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, PS/DAG vesicles, and the PKC substrate peptide.

-

Add the purified PKC enzyme to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed papers in scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phorbol Ester Binding Assay (Competitive)

This assay determines the ability of this compound to compete with a radiolabeled phorbol ester for binding to the C1 domain of PKC.

Materials:

-

Purified PKC enzyme or cell lysates containing PKC

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

This compound (or other unlabeled competitors)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, containing PS and CaCl₂)

-

Glass fiber filters

-

Polyethylene glycol (PEG) solution

-

Scintillation counter and fluid

Procedure:

-

Incubate purified PKC or cell lysates with a fixed concentration of [³H]PDBu in the binding buffer.

-

In parallel, set up reactions with increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium (e.g., incubate for 30-60 minutes at room temperature).

-

Separate the bound from free [³H]PDBu by rapid filtration through glass fiber filters. The protein-ligand complex will be retained on the filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the amount of bound [³H]PDBu using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PDBu) from the total binding.

-

Determine the inhibitory constant (Ki) or IC50 of this compound by analyzing the competition binding data.

Fluorescence Polarization (FP) Assay for Ligand Binding

This technique measures the binding of a fluorescently labeled ligand to a protein by detecting changes in the polarization of emitted light. It offers a non-radioactive alternative for studying binding interactions.

Materials:

-

Purified PKC C1 domain (or full-length PKC)

-

Fluorescently labeled phorbol ester or a custom fluorescent probe that binds to the C1 domain.

-

This compound (as a competitor)

-

Assay buffer

-

A microplate reader with fluorescence polarization capabilities

Procedure:

-

In a microplate, add a fixed concentration of the fluorescently labeled ligand to the assay buffer.

-

Add purified PKC C1 domain to the wells, which will lead to an increase in fluorescence polarization due to the formation of a larger, slower-tumbling complex.

-

To determine the competitive binding of this compound, add increasing concentrations of the inhibitor to the wells containing the fluorescent ligand and the PKC C1 domain.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization in each well using the microplate reader.

-

The displacement of the fluorescent ligand by this compound will result in a decrease in fluorescence polarization.

-

Plot the change in fluorescence polarization against the concentration of this compound to determine its binding affinity (IC50 or Ki).

Visualizing the Molecular Interactions and Workflows